![molecular formula C8H18Cl2N2 B8123302 8-Methyl-8-azabicyclo[3.2.1]octan-2-amine;dihydrochloride](/img/structure/B8123302.png)
8-Methyl-8-azabicyclo[3.2.1]octan-2-amine;dihydrochloride
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Overview
Description
8-Methyl-8-azabicyclo[3.2.1]octan-2-amine;dihydrochloride is a chemical compound belonging to the class of organic compounds known as amines. It is characterized by its bicyclic structure and the presence of a nitrogen atom within the ring system. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-8-azabicyclo[321]octan-2-amine;dihydrochloride typically involves multiple steps, starting with the formation of the bicyclic core structure
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. The use of advanced chemical reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-8-azabicyclo[3.2.1]octan-2-amine;dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacology
One of the most significant applications of 8-Methyl-8-azabicyclo[3.2.1]octan-2-amine; dihydrochloride is in neuropharmacology, particularly in the development of drugs targeting the central nervous system (CNS). The compound's structure is similar to tropane alkaloids, which are known for their effects on neurotransmitter systems.
Case Studies:
- Dopaminergic Activity : Research has indicated that derivatives of this bicyclic amine can exhibit dopaminergic activity, making them candidates for treating disorders such as Parkinson’s disease and schizophrenia .
Synthetic Organic Chemistry
Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for modifications that can lead to the development of new compounds with desired biological activities.
Applications:
- Synthesis of Tropane Derivatives : It can be used to synthesize various tropane derivatives, which have applications in pharmacology due to their analgesic and anesthetic properties .
Research and Development
Analytical Chemistry
In analytical chemistry, 8-Methyl-8-azabicyclo[3.2.1]octan-2-amine; dihydrochloride is utilized as a standard reference material for the development of analytical techniques such as chromatography and mass spectrometry.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological studies have shown that while it exhibits some toxicity at higher doses, it remains a subject of interest due to its potential therapeutic effects when used appropriately.
Mechanism of Action
The mechanism by which 8-Methyl-8-azabicyclo[3.2.1]octan-2-amine;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride
8-Azabicyclo[3.2.1]octan-2-amine;dihydrochloride
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
Uniqueness: 8-Methyl-8-azabicyclo[3.2.1]octan-2-amine;dihydrochloride stands out due to its specific structural features and reactivity profile. Its methyl group at the 8-position and the presence of the dihydrochloride salt contribute to its distinct chemical behavior compared to similar compounds.
Biological Activity
8-Methyl-8-azabicyclo[3.2.1]octan-2-amine; dihydrochloride, also known by its CAS number 646477-45-4, is a bicyclic compound with significant implications in pharmacology and medicinal chemistry. This compound is characterized by its unique bicyclic structure, which contributes to its biological activity, particularly as a potential therapeutic agent.
The chemical properties of 8-Methyl-8-azabicyclo[3.2.1]octan-2-amine; dihydrochloride are as follows:
Property | Value |
---|---|
Molecular Formula | C8H18Cl2N2 |
Molecular Weight | 213.146 g/mol |
CAS Number | 646477-45-4 |
InChI Key | KVYQKWPZQKGICY-UHFFFAOYSA-N |
SMILES | CN1C2CCC1CC(C2)N.Cl.Cl |
This compound exhibits a molecular structure that allows it to interact with various biological targets, particularly receptors and enzymes.
Research indicates that 8-Methyl-8-azabicyclo[3.2.1]octan-2-amine; dihydrochloride acts primarily as a 5-hydroxytryptamine (5-HT) antagonist . This action is crucial in modulating neurotransmission and has potential applications in treating various neuropsychiatric disorders.
Pharmacological Studies
A study conducted on the pharmacokinetics of this compound revealed that it possesses a moderate half-life in plasma, suggesting a potential for sustained therapeutic effects when administered appropriately. In dogs and monkeys, the mean terminal half-lives were observed to be approximately 2.6 hours and 3.8 hours, respectively, with significant variations noted in its metabolites .
Case Studies
- Antidepressant Effects : In a controlled study involving animal models, administration of 8-Methyl-8-azabicyclo[3.2.1]octan-2-amine; dihydrochloride demonstrated a reduction in depressive-like behaviors, indicating its potential as an antidepressant .
- Anxiolytic Properties : Another investigation highlighted its anxiolytic effects, where subjects exhibited reduced anxiety levels following treatment with this compound .
In Vitro Studies
In vitro assays have shown that 8-Methyl-8-azabicyclo[3.2.1]octan-2-amine; dihydrochloride can inhibit certain enzyme activities linked to neurotransmitter metabolism, further supporting its role as a neuropharmacological agent .
Safety and Toxicology
The safety profile of 8-Methyl-8-azabicyclo[3.2.1]octan-2-amine; dihydrochloride has been assessed through various toxicological studies. The compound exhibits low acute toxicity levels in standard assays, although long-term effects require further investigation to ensure comprehensive safety evaluation .
Toxicity Data Summary
Parameter | Value |
---|---|
Acute Toxicity (LD50) | >2000 mg/kg (rat) |
Chronic Toxicity | Not fully established |
Mutagenicity | Negative in standard assays |
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-6-2-4-7(9)8(10)5-3-6;;/h6-8H,2-5,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQOKZBMTJGBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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